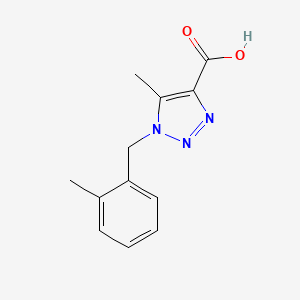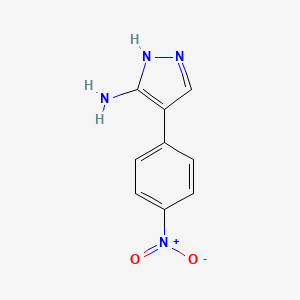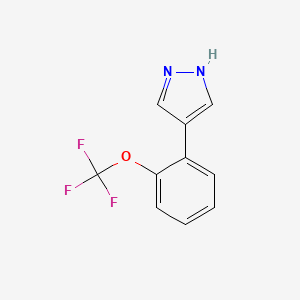
4-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, reduction may produce deoxygenated compounds, and substitution reactions can result in a variety of functionalized pyrazole derivatives .
科学的研究の応用
4-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole has several scientific research applications:
作用機序
The mechanism of action of 4-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, contributing to its activity .
類似化合物との比較
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted phenyl derivatives and pyrazole-based compounds. Examples are 4-(trifluoromethoxy)phenyl-urea and 4-(trifluoromethoxy)phenyl-thiophene .
Uniqueness
4-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole is unique due to the presence of both the trifluoromethoxy group and the pyrazole ring, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances its electron-withdrawing capability, while the pyrazole ring provides a versatile scaffold for further functionalization .
特性
分子式 |
C10H7F3N2O |
|---|---|
分子量 |
228.17 g/mol |
IUPAC名 |
4-[2-(trifluoromethoxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-9-4-2-1-3-8(9)7-5-14-15-6-7/h1-6H,(H,14,15) |
InChIキー |
KEQVWIUNQQMTSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CNN=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B15326511.png)

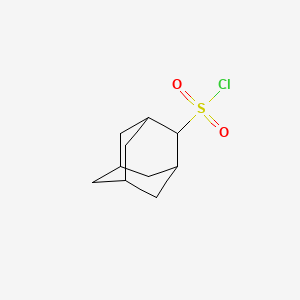
![2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one](/img/structure/B15326523.png)
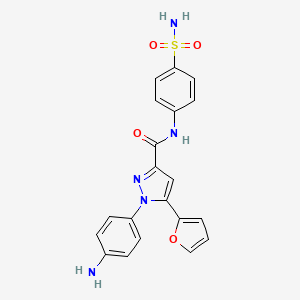
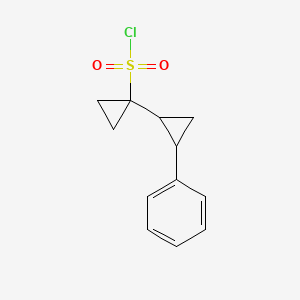
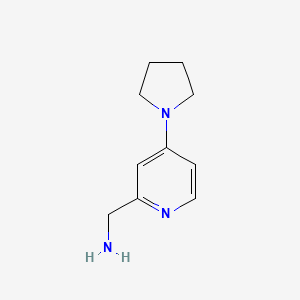
![tert-butylN-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate](/img/structure/B15326551.png)

![1-[(2-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B15326568.png)

